Methyl 3,5-dimethoxybenzoate

Mycophenolic acid synthesis Pharmaceutical intermediates Total synthesis

Pharmaceutical intermediate with precisely defined regiochemistry for scalable API synthesis. This 3,5-dimethoxy isomer avoids the product mixtures common with other dimethoxybenzoate variants, directly reducing purification costs and improving atom economy. • Documented 55% overall yield in a 5-step mycophenolic acid intermediate synthesis-surpassing sub-50% yields from alternative isomers. • Scalable to ≥200 g for the patented Tapinarof process; no alternative dimethoxybenzoate derivative is cited. • Selective aryl bromination under optimized conditions eliminates isomeric byproducts, streamlining multi-step syntheses.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 2150-37-0
Cat. No. B1584991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dimethoxybenzoate
CAS2150-37-0
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)OC)OC
InChIInChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3
InChIKeyYXUIOVUOFQKWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Dimethoxybenzoate: Key Intermediate


Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) is a dimethoxy-substituted benzoic acid methyl ester with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol. It is a white to off-white crystalline solid with a melting point of 42–43 °C and a boiling point of 298 °C . The compound serves as a versatile building block in organic synthesis, particularly as a starting material for the construction of complex pharmaceutical intermediates .

Methyl 3,5-Dimethoxybenzoate: Why Substitutes Fail


Methyl 3,5-dimethoxybenzoate cannot be freely substituted with other dimethoxybenzoate isomers (e.g., 2,4- or 3,4- variants) or with different esters (e.g., ethyl 3,5-dimethoxybenzoate) without compromising synthetic outcomes. The specific 3,5-substitution pattern dictates the electronic and steric environment of the aromatic ring, which directly influences regioselectivity in electrophilic aromatic substitution reactions such as bromination [1]. Furthermore, the methyl ester group provides a specific reactivity profile and steric demand that differs from ethyl or higher esters, affecting reaction kinetics and yields in subsequent transformations . Substituting with the parent acid (3,5-dimethoxybenzoic acid) would require an additional esterification step and could alter reaction compatibility. The evidence below quantifies these differences.

Methyl 3,5-Dimethoxybenzoate: Quantitative Evidence


Mycophenolic Acid Intermediate Yield

In the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate for the immunosuppressant mycophenolic acid, methyl 3,5-dimethoxybenzoate delivers a 55% overall yield over five steps [1]. In contrast, alternative synthetic routes that do not utilize this specific starting material often report lower overall yields or require more steps. For example, a related phthalide synthesis employing a different dimethoxybenzoate derivative achieved only 61% yield in a single step , and overall yields for the complete sequence are typically below 50% when starting from other benzoate isomers [2].

Mycophenolic acid synthesis Pharmaceutical intermediates Total synthesis

Bromination Regioselectivity

The 3,5-dimethoxy substitution pattern directs electrophilic bromination to specific ring positions with high selectivity. Studies on methyl 3,5-dimethoxybenzoate demonstrate that all aryl brominated derivatives can be obtained selectively under optimized conditions [1]. In contrast, the 2,4-dimethoxy isomer (methyl 2,4-dimethoxybenzoate) exhibits a different regioselectivity profile due to altered steric and electronic effects, often leading to mixtures of brominated products .

Electrophilic aromatic substitution Bromination Regioselectivity

GC Purity Comparison

Commercial suppliers list methyl 3,5-dimethoxybenzoate with a minimum purity of 99.0% by GC . In comparison, methyl 3,4-dimethoxybenzoate is commonly offered at 98% purity [1], and ethyl 3,5-dimethoxybenzoate is typically available at 97% purity . The higher purity of methyl 3,5-dimethoxybenzoate reduces the burden of impurity profiling and purification in regulated pharmaceutical environments.

Analytical chemistry Purity Quality control

Tapinarof Synthesis: Validated Starting Material

A 2022 patent (IN 202241031822) explicitly claims an improved process for preparing Tapinarof, an FDA-approved topical drug for plaque psoriasis, starting from methyl 3,5-dimethoxybenzoate [1]. The process involves reacting 200 g of the compound with isopropanol in 80% sulfuric acid at 60–65 °C to yield the key intermediate methyl 3,5-dimethoxy-4-isopropylbenzoate [2]. No alternative dimethoxybenzoate isomer or ester is cited in this proprietary manufacturing route, underscoring the compound's unique suitability.

Tapinarof Psoriasis API synthesis

Melting Point Differentiation

Methyl 3,5-dimethoxybenzoate exhibits a melting point of 42–43 °C . This is significantly lower than that of methyl 3,4-dimethoxybenzoate (melting point ~50–52 °C) and higher than that of ethyl 3,5-dimethoxybenzoate (melting point 31–33 °C) . The distinct melting point provides a simple, cost-effective method for identity confirmation and differentiation from closely related analogs during incoming quality control.

Physical characterization Melting point Quality control

Methyl 3,5-Dimethoxybenzoate: Optimal Applications


Mycophenolic Acid Synthesis

Methyl 3,5-dimethoxybenzoate is the preferred starting material for constructing 5,7-dimethoxy-4-methylphthalide, a pivotal intermediate in the manufacture of mycophenolic acid, a widely used immunosuppressant [1]. The 55% overall yield achieved in a five-step sequence [2] is superior to routes employing alternative dimethoxybenzoate isomers, which typically yield less than 50% overall . This makes the compound the most cost-effective choice for pharmaceutical companies and CROs engaged in mycophenolic acid production or analog development.

Tapinarof API Manufacturing

For manufacturers of Tapinarof, an aryl hydrocarbon receptor agonist approved for plaque psoriasis, methyl 3,5-dimethoxybenzoate is the documented starting material in a patented, scalable synthetic process [1]. The process has been demonstrated at the 200 g scale, providing a reliable pathway to the key intermediate methyl 3,5-dimethoxy-4-isopropylbenzoate [2]. No alternative dimethoxybenzoate derivative is cited in the patent, making this compound the exclusive choice for developing generic Tapinarof or related analogs.

Regioselective Bromination for Aryl Bromides

Researchers requiring selective aryl bromination for the construction of complex molecules will benefit from the predictable regioselectivity of methyl 3,5-dimethoxybenzoate. Extensive studies have shown that all aryl brominated derivatives can be obtained selectively under optimized conditions [1], in contrast to other dimethoxybenzoate isomers that often yield product mixtures [2]. This selectivity reduces purification costs and improves atom economy, making the compound ideal for laboratories and production facilities engaged in multi-step organic synthesis.

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